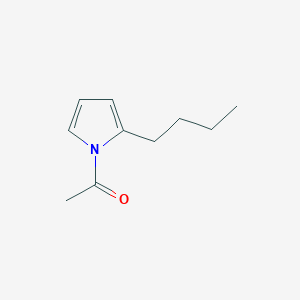
1-(2-Butyl-1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a chemical compound that belongs to the class of pyrroles. It is also known as PBE or Pyrrolidine Butyl Ethyl Ketone. PBE has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and materials science.
作用機序
The mechanism of action of PBE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. PBE has been shown to increase the release of GABA and decrease the release of glutamate, which can result in anticonvulsant and analgesic effects.
生化学的および生理学的効果
PBE has been shown to have several biochemical and physiological effects. In animal studies, PBE has been shown to reduce seizures and increase pain threshold. It has also been shown to improve memory and learning in animal models of Alzheimer's disease and Parkinson's disease. In insect studies, PBE has been shown to have insecticidal properties and can cause paralysis and death in insects.
実験室実験の利点と制限
One advantage of using PBE in lab experiments is its relatively simple synthesis method. PBE can be synthesized from commercially available starting materials and does not require complex equipment. However, one limitation of using PBE is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions related to PBE. In pharmaceuticals, further studies are needed to fully understand the mechanism of action of PBE and its potential applications in the treatment of neurological disorders. In agriculture, further studies are needed to determine the effectiveness of PBE as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the use of PBE as a monomer in the synthesis of polymeric materials.
合成法
The synthesis of PBE can be achieved by reacting butylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces a mixture of PBE and its isomer, 1-(1-Butyl-2-pyrrolidinyl)ethanone. The mixture can be separated by column chromatography to obtain pure PBE.
科学的研究の応用
PBE has been studied for its potential applications in various fields. In pharmaceuticals, PBE has been shown to have anticonvulsant and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, PBE has been shown to have insecticidal properties and can be used as a pesticide. In materials science, PBE has been used as a monomer in the synthesis of polymeric materials.
特性
CAS番号 |
113676-12-3 |
|---|---|
製品名 |
1-(2-Butyl-1H-pyrrol-1-yl)ethanone |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(2-butylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
QYZOAIFEOLFZCD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)C |
正規SMILES |
CCCCC1=CC=CN1C(=O)C |
同義語 |
1H-Pyrrole, 1-acetyl-2-butyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



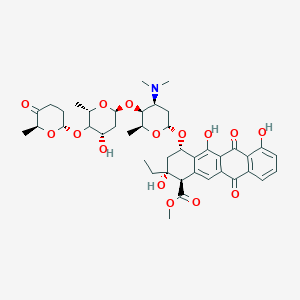
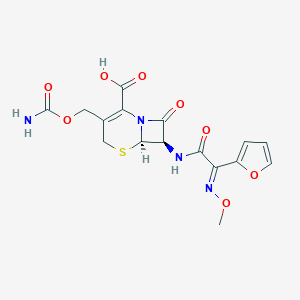
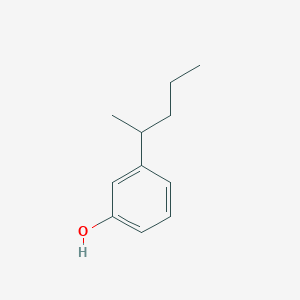
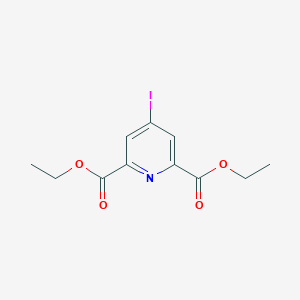
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
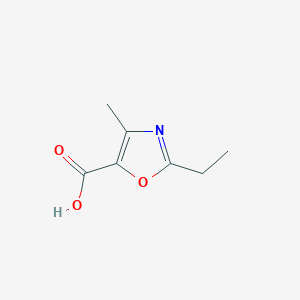
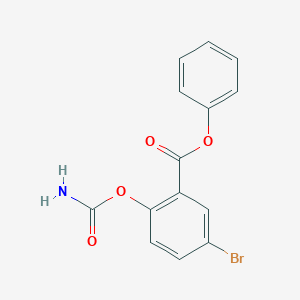
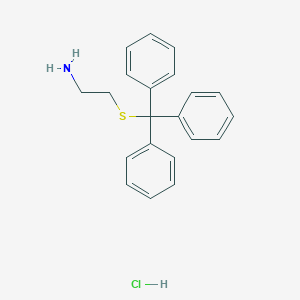
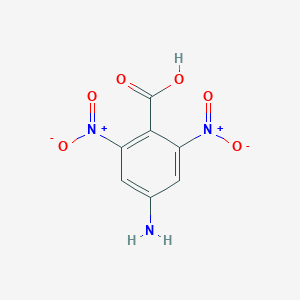
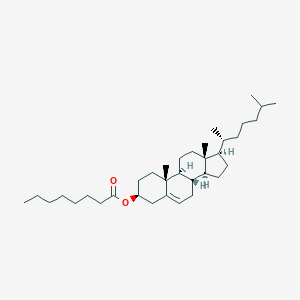
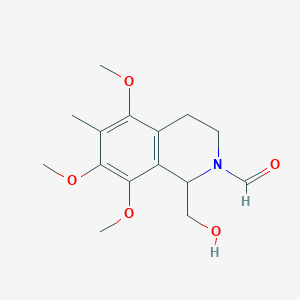
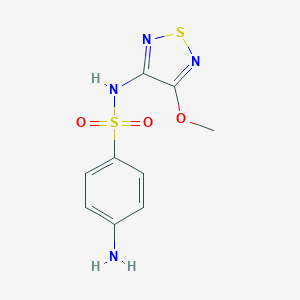
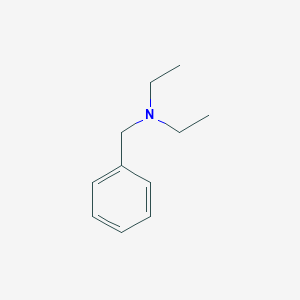
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)